2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride
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Overview
Description
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound is characterized by the presence of methoxy groups, a methyl group, and a pyrrolidinyl ethyl side chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indolization reaction, where an enol intermediate is exposed to hydrochloric acid under reflux conditions in toluene to yield the desired carbazole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and minimize waste. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds
Scientific Research Applications
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds, known for their wide range of pharmacological properties, are structurally related to carbazole derivatives and are often used in drug discovery.
Uniqueness
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride stands out due to its unique combination of functional groups and structural features. The presence of methoxy and pyrrolidinyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
41734-93-4 |
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Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2,7-dimethoxy-1-methyl-9-(2-pyrrolidin-1-ium-1-ylethyl)carbazole;chloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-15-20(25-3)9-8-18-17-7-6-16(24-2)14-19(17)23(21(15)18)13-12-22-10-4-5-11-22;/h6-9,14H,4-5,10-13H2,1-3H3;1H |
InChI Key |
KMKIUHONTMZBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=C2C=CC(=C3)OC)CC[NH+]4CCCC4)OC.[Cl-] |
Origin of Product |
United States |
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